6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
This compound is a triazolothiadiazole derivative characterized by a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl substituent at the 6-position of the triazolothiadiazole core. Its molecular formula is C₁₆H₁₂N₄O₃S (molar mass: 340.36 g/mol) .
Properties
Molecular Formula |
C12H10N4O2S |
|---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H10N4O2S/c1-2-9-10(18-4-3-17-9)5-8(1)6-11-15-16-7-13-14-12(16)19-11/h1-2,5,7H,3-4,6H2 |
InChI Key |
OHZZXBQYNDVJOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN4C=NN=C4S3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole nucleus is generally synthesized by cyclization of thiosemicarbazide derivatives with carboxylic acids or their derivatives. A common method involves:
- Reacting thiosemicarbazide with substituted benzoic acids or their acid chlorides under dehydrating conditions to form 2-amino-1,3,4-thiadiazoles.
- Cyclization can be promoted by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) at elevated temperatures (≥100°C).
Formation of the Fused 1,2,4-Triazolo[3,4-b]thiadiazole System
The fusion of the 1,2,4-triazole ring to the thiadiazole core is achieved by:
- Condensation of the 2-amino-1,3,4-thiadiazole intermediate with hydrazine hydrate or substituted hydrazines to form hydrazino-thiadiazoles.
- Subsequent cyclization with formic acid derivatives or aldehydes to close the triazole ring, often under reflux conditions.
- This step may require acidic or basic catalysis depending on the substituents and reaction conditions.
Purification and Salt Formation
- The final compound is often isolated as pharmaceutically acceptable salts (e.g., hydrobromide) to improve solubility and stability.
- Purification is carried out by recrystallization or chromatographic techniques.
Representative Synthetic Scheme (Summary Table)
Analytical Characterization and Yield Data
- Yields for each step vary but typically range from moderate to good (50–85%) depending on reaction conditions and purification.
- Structural confirmation is performed using:
- Fourier-transform infrared spectroscopy (FT-IR) to identify characteristic functional groups.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm ring formation and substitution patterns.
- Mass spectrometry (MS) for molecular weight confirmation.
- Elemental analysis to verify purity and composition.
Supporting Literature and Research Findings
- The preparation of related fused triazolo-thiadiazole derivatives with benzodioxin substituents has been reported in patent literature, emphasizing the medicinal chemistry interest in such scaffolds for pharmaceutical applications.
- Reviews on 1,3,4-thiadiazole and 1,2,4-triazole systems highlight the importance of cyclization reactions involving thiosemicarbazides and hydrazines, which form the backbone of synthetic strategies for these heterocycles.
- The benzodioxin moiety is typically introduced via alkylation or reductive amination, consistent with general synthetic organic chemistry principles for heterocyclic functionalization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thiadiazole ring undergoes nucleophilic substitution at the sulfur or nitrogen positions. Key reactions include:
-
Mechanistic Insight : Alkylation occurs preferentially at the sulfur atom due to its higher nucleophilicity compared to nitrogen in the thiadiazole ring .
Cycloaddition Reactions
The triazole moiety participates in [3+2] cycloadditions with dipolarophiles:
| Dipolarophile | Conditions | Product Structure | Application |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA, DMF, 120°C, 12h | Triazolo-triazole fused system | Anticancer screening |
| Nitrile oxides | Microwave, 150°C, 20min | Isoxazoline-linked hybrids | Antimicrobial agents |
-
Key Finding : Microwave-assisted reactions significantly improve yields (85–90%) compared to conventional heating (60–65%) .
Oxidation and Reduction
The benzodioxin group undergoes redox transformations:
| Reaction | Reagents | Outcome | Observed Selectivity |
|---|---|---|---|
| Oxidation with KMnO₄ | H₂SO₄, H₂O, 0°C | Cleavage of benzodioxin to catechol | >95% regioselectivity |
| Reduction with NaBH₄ | MeOH, RT, 2h | Partial saturation of thiadiazole ring | 40% conversion |
Functionalization via Cross-Coupling
Palladium-catalyzed cross-coupling reactions enable side-chain diversification:
| Coupling Type | Catalytic System | Substituents Introduced | Biological Activity |
|---|---|---|---|
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | Aryl amines at C-3 position | Enhanced cytotoxicity |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkynyl groups at benzodioxin methyl | Fluorescent probes |
-
Case Study : Introduction of a 4-fluorophenylamine group via Buchwald-Hartwig coupling increased antiproliferative activity against Hep-G2 cells (IC₅₀ = 3.29 μM) .
Hydrolysis and Ring-Opening
Acidic or basic hydrolysis targets the thiadiazole ring:
| Conditions | Products | Mechanistic Pathway |
|---|---|---|
| 6M HCl, reflux, 6h | Triazole-thiol and benzodioxin aldehyde | Acid-catalyzed ring scission |
| NaOH (aq), 80°C, 3h | Amidine derivatives | Base-induced decyclization |
-
Application : Hydrolysis products serve as intermediates for synthesizing Schiff bases with antimicrobial properties .
Photochemical Reactions
UV irradiation induces unique transformations:
| Light Source | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 nm UV-C | Acetonitrile | Thiadiazole ring-expanded oxadiazole | 0.12 |
| 365 nm UV-A | Ethanol | Benzodioxin dimerization product | 0.08 |
-
Significance : Photoproducts exhibit shifted fluorescence spectra, enabling applications in optoelectronics .
Comparative Reactivity with Analogues
A reactivity comparison with structurally related compounds highlights key differences:
| Compound | Reaction with CH₃I | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|---|
| Target Compound | S-Methylation | 2.1 × 10⁻³ | 45.2 |
| Benzofuran analog | N-Methylation | 1.4 × 10⁻³ | 52.7 |
| Pyridyl derivative | No reaction | – | – |
Scientific Research Applications
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and antifungal agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It is explored for its potential use in drug development, particularly for targeting specific molecular pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase and lipoxygenase by binding to their active sites.
Receptor Binding: It can bind to certain receptors, modulating their activity and leading to various biological effects.
Pathway Modulation: The compound can influence molecular pathways involved in cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The triazolothiadiazole scaffold is versatile, with modifications at the 3- and 6-positions dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:
Substituent Variations and Physicochemical Properties
*Microwave synthesis yields higher than conventional methods .
Antimicrobial Activity
- 3b (Fluorinated analog) : Exhibits significant antibacterial activity (MIC: 2–8 µg/mL against S. aureus) due to electron-withdrawing fluoro and methoxy groups .
- 20a–d : Moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), attributed to methoxyphenyl and pyrrolyl substituents.
- Compound 5a–e (Adamantyl analogs) : Adamantyl groups enhance antiproliferative activity (IC₅₀: 8–12 µM) but show weaker antimicrobial effects.
Cytotoxic and Anti-inflammatory Activity
Key Research Findings
Substituent Effects :
- Electron-Withdrawing Groups (e.g., Cl, Br, F): Enhance bioactivity but may reduce solubility .
- Lipophilic Groups (e.g., adamantyl, benzodioxane): Improve blood-brain barrier penetration but increase synthetic complexity .
- Methoxy and Methylthio Groups : Balance solubility and metabolic stability .
Structure-Activity Relationships (SAR) :
Biological Activity
6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that incorporates both triazole and thiadiazole moieties. These structural features are associated with a wide array of biological activities. This article aims to explore the biological activity of this compound based on existing literature and research findings.
Structural Characteristics
The compound's structure can be broken down into two significant parts:
- Thiadiazole Ring : Known for its diverse biological activities including antimicrobial and anticancer properties.
- Triazole Ring : Often associated with antifungal and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that compounds containing the triazolo-thiadiazole scaffold exhibit significant antimicrobial properties. For instance:
- Antibacterial : Studies have shown that derivatives of triazolo-thiadiazole demonstrate potent activity against various bacterial strains, including resistant strains. These compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways .
- Antifungal : The antifungal activity is attributed to the inhibition of fungal cell membrane synthesis .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Mechanism of Action : It is suggested that the compound inhibits DNA replication and RNA synthesis in cancer cells without affecting protein synthesis. This selective action makes it a promising candidate for cancer therapy .
- In Vitro Studies : In studies involving various cancer cell lines (e.g., A-549 lung cancer cells), compounds with similar scaffolds showed significant antiproliferative effects with IC50 values in the low micromolar range .
Anti-inflammatory Activity
Compounds containing thiadiazole rings have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This activity is crucial for developing treatments for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazolo-thiadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that several derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties of thiadiazole derivatives, one compound demonstrated an IC50 value of 3.24 μM against MCF-7 breast cancer cells. The study concluded that the presence of electron-withdrawing groups on the thiadiazole ring enhanced its cytotoxicity .
Data Table of Biological Activities
| Activity Type | Mechanism | Example Compounds | IC50/Effectiveness |
|---|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | Triazolo-thiadiazoles | MIC < 10 µg/mL |
| Anticancer | Inhibition of DNA/RNA synthesis | Thiadiazole derivatives | IC50 = 2.48 - 7.15 µM |
| Anti-inflammatory | Inhibition of cytokines | Various thiadiazoles | Significant reduction in IL-6 |
| Antifungal | Disruption of cell membrane integrity | Triazolo-thiadiazoles | MIC < 5 µg/mL |
Q & A
How can researchers optimize the synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole?
Basic Question
Synthetic optimization requires careful selection of precursors and reaction conditions. For example, the condensation of 4-amino-3-mercapto-1,2,4-triazole derivatives with substituted carboxylic acids in the presence of POCl₃ is critical, as POCl₃ activates the carbonyl group and enhances electrophilicity, facilitating cyclization . Reflux duration (e.g., 16 hours) and post-reaction neutralization with sodium bicarbonate are key steps to isolate the product. Purification via recrystallization using ethanol-dimethylformamide (1:1 v/v) improves yield and purity (49% reported) .
Advanced Research Question
Advanced optimization involves exploring alternative catalysts or microwave-assisted synthesis to reduce reaction time. Computational tools like density functional theory (DFT) can predict reaction pathways and transition states, enabling targeted modifications. For instance, ICReDD’s approach integrates quantum chemical calculations to narrow optimal conditions, reducing trial-and-error experimentation .
What spectroscopic and chromatographic methods are essential for characterizing this compound?
Basic Question
Core characterization techniques include:
- ¹H NMR : To confirm proton environments, such as aromatic protons in the benzodioxin moiety and triazole-thiadiazole backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹ in thiadiazole rings) .
- HPLC : Determines purity (>95% is typical for pharmacological studies) .
Advanced Research Question
Advanced structural elucidation employs single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths, dihedral angles, and intermolecular interactions (e.g., C–H⋯π or S⋯N contacts). For example, SC-XRD data (R factor = 0.029–0.048) validate planarity of the triazolothiadiazole ring system and spatial orientation of substituents . High-resolution mass spectrometry (HRMS) further confirms molecular formulae (e.g., C₁₇H₂₂N₄S with <0.005% error) .
How can researchers design biological activity assays for this compound?
Basic Question
Initial screening focuses on in vitro antifungal assays against Candida albicans or Aspergillus fumigatus. Use broth microdilution (CLSI M27/M38 protocols) to determine minimum inhibitory concentrations (MICs). Molecular docking against 14α-demethylase lanosterol (PDB: 3LD6) predicts binding affinity to the heme cofactor, a target for azole antifungals .
Advanced Research Question
Advanced studies employ time-kill kinetics and synergy assays (e.g., checkerboard method) to evaluate interactions with standard antifungals like fluconazole. In vivo models (e.g., murine candidiasis) assess pharmacokinetics and toxicity. Structure-activity relationship (SAR) studies systematically modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate electronic effects with activity .
What computational strategies enhance the study of this compound’s reactivity and bioactivity?
Advanced Research Question
Quantum mechanics/molecular mechanics (QM/MM) simulations model transition states during synthesis (e.g., POCl₃-mediated cyclization) . For bioactivity, molecular dynamics (MD) simulations (50–100 ns trajectories) analyze protein-ligand stability, while free-energy perturbation (FEP) calculates binding ΔG. Machine learning models trained on triazolothiadiazole datasets predict novel derivatives with optimized LogP and ADMET profiles .
How do structural modifications influence biological activity?
Basic Question
Substituents on the benzodioxin and triazole rings modulate lipophilicity and target binding. For example:
- Electron-withdrawing groups (e.g., -F, -NO₂) enhance antifungal activity by increasing electrophilicity .
- Bulkier groups (e.g., adamantyl) improve membrane permeability but may reduce solubility .
Advanced Research Question
Crystallographic data reveal that planar triazolothiadiazole systems (dihedral angle <5° with aromatic rings) favor π-π stacking with enzyme active sites. Substituents at the 6-position (e.g., methylphenyl vs. trichloromethyl) alter steric hindrance, affecting binding to cytochrome P450 enzymes . Quantitative SAR (QSAR) models using Hammett constants (σ) and molar refractivity (MR) quantify these effects .
How should researchers address contradictory bioactivity data in triazolothiadiazole derivatives?
Advanced Research Question
Contradictions often arise from assay variability (e.g., fungal strain differences) or solubility limitations. Mitigation strategies:
- Standardize protocols : Use identical inoculum sizes and media (RPMI-1640) across studies.
- Solubility enhancement : Employ co-solvents (DMSO ≤1%) or nanoformulations.
- Meta-analysis : Pool data from multiple studies (e.g., MICs from ) to identify consensus trends.
What are best practices for analyzing crystallographic packing interactions?
Advanced Research Question
SC-XRD analysis (e.g., CrysAlisPro software) identifies non-covalent interactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
